Cas no 1019526-94-3 (3-chloro-4-methoxy-N-(pentan-3-yl)aniline)
3-chloro-4-methoxy-N-(pentan-3-yl)aniline Chemical and Physical Properties
Names and Identifiers
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- Benzenamine, 3-chloro-N-(1-ethylpropyl)-4-methoxy-
- 3-chloro-4-methoxy-N-(pentan-3-yl)aniline
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- Inchi: 1S/C12H18ClNO/c1-4-9(5-2)14-10-6-7-12(15-3)11(13)8-10/h6-9,14H,4-5H2,1-3H3
- InChI Key: NCJDOKIZECFVSC-UHFFFAOYSA-N
- SMILES: C1(NC(CC)CC)=CC=C(OC)C(Cl)=C1
3-chloro-4-methoxy-N-(pentan-3-yl)aniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-164751-0.05g |
3-chloro-4-methoxy-N-(pentan-3-yl)aniline |
1019526-94-3 | 0.05g |
$612.0 | 2023-06-04 | ||
| Enamine | EN300-164751-0.1g |
3-chloro-4-methoxy-N-(pentan-3-yl)aniline |
1019526-94-3 | 0.1g |
$640.0 | 2023-06-04 | ||
| Enamine | EN300-164751-0.25g |
3-chloro-4-methoxy-N-(pentan-3-yl)aniline |
1019526-94-3 | 0.25g |
$670.0 | 2023-06-04 | ||
| Enamine | EN300-164751-0.5g |
3-chloro-4-methoxy-N-(pentan-3-yl)aniline |
1019526-94-3 | 0.5g |
$699.0 | 2023-06-04 | ||
| Enamine | EN300-164751-1.0g |
3-chloro-4-methoxy-N-(pentan-3-yl)aniline |
1019526-94-3 | 1g |
$728.0 | 2023-06-04 | ||
| Enamine | EN300-164751-2.5g |
3-chloro-4-methoxy-N-(pentan-3-yl)aniline |
1019526-94-3 | 2.5g |
$1428.0 | 2023-06-04 | ||
| Enamine | EN300-164751-5.0g |
3-chloro-4-methoxy-N-(pentan-3-yl)aniline |
1019526-94-3 | 5g |
$2110.0 | 2023-06-04 | ||
| Enamine | EN300-164751-10.0g |
3-chloro-4-methoxy-N-(pentan-3-yl)aniline |
1019526-94-3 | 10g |
$3131.0 | 2023-06-04 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1366944-50mg |
3-Chloro-4-methoxy-N-(pentan-3-yl)aniline |
1019526-94-3 | 95% | 50mg |
¥13219 | 2023-02-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1366944-100mg |
3-Chloro-4-methoxy-N-(pentan-3-yl)aniline |
1019526-94-3 | 95% | 100mg |
¥13824 | 2023-02-27 |
3-chloro-4-methoxy-N-(pentan-3-yl)aniline Suppliers
3-chloro-4-methoxy-N-(pentan-3-yl)aniline Related Literature
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
Additional information on 3-chloro-4-methoxy-N-(pentan-3-yl)aniline
Introduction to 3-chloro-4-methoxy-N-(pentan-3-yl)aniline (CAS No. 1019526-94-3) in Modern Chemical and Pharmaceutical Research
3-chloro-4-methoxy-N-(pentan-3-yl)aniline, identified by the chemical abstracts service number 1019526-94-3, is a significant compound in the realm of pharmaceutical chemistry and medicinal biology. This aromatic amine derivative exhibits a unique structural configuration that has garnered attention for its potential applications in drug discovery and synthetic organic chemistry. The presence of both chloro and methoxy substituents on the benzene ring, coupled with a pentan-3-yl side chain, imparts distinct electronic and steric properties that make it a valuable intermediate in the synthesis of biologically active molecules.
The compound's molecular structure, characterized by a chloro group at the 3-position and a methoxy group at the 4-position of the benzene ring, along with an N-substituted pentan-3-yl group, suggests a high degree of versatility in chemical reactions. These functional groups can participate in various transformations, including nucleophilic aromatic substitution, Suzuki-Miyaura coupling, and other cross-coupling reactions, which are pivotal in constructing complex molecular architectures. Such reactivity is particularly relevant in the development of novel therapeutic agents where precise molecular modifications are essential for optimizing pharmacokinetic and pharmacodynamic properties.
In recent years, there has been growing interest in exploring the pharmacological potential of 3-chloro-4-methoxy-N-(pentan-3-yl)aniline and its derivatives. The compound's structural features align well with the requirements for molecules targeting various biological pathways. For instance, the chloro and methoxy groups can serve as anchors for further functionalization, enabling the design of molecules with enhanced binding affinity to specific biological receptors. This has led to several studies investigating its role as a precursor in the synthesis of kinase inhibitors, which are critical in treating cancers and inflammatory diseases.
One of the most compelling aspects of 3-chloro-4-methoxy-N-(pentan-3-yl)aniline is its utility as a building block in medicinal chemistry. Researchers have leveraged its scaffold to develop novel compounds with improved efficacy and reduced toxicity compared to existing therapies. The pentan-3-yl side chain, in particular, contributes to lipophilicity, which is often a key parameter in drug design to ensure adequate membrane permeability. This characteristic has been exploited in the synthesis of small-molecule drugs that exhibit better oral bioavailability.
The compound's relevance extends beyond academic research; it has found practical applications in industrial settings where scalable synthetic routes are required. The demand for high-purity 3-chloro-4-methoxy-N-(pentan-3-yl)aniline has driven advancements in synthetic methodologies, including catalytic processes that enhance yield and reduce environmental impact. Such innovations are crucial for sustainable pharmaceutical manufacturing, aligning with global efforts to minimize waste and energy consumption.
Recent studies have also highlighted the compound's role in combinatorial chemistry and high-throughput screening (HTS) campaigns. Its structural flexibility allows for rapid diversification of molecular libraries, enabling researchers to identify lead compounds with desirable pharmacological profiles more efficiently. This approach has been instrumental in accelerating drug discovery pipelines, particularly for diseases that require urgent intervention.
The synthesis of 3-chloro-4-methoxy-N-(pentan-3-yl)aniline involves multi-step organic transformations that showcase the ingenuity of modern synthetic chemistry. Key steps include halogenation reactions to introduce the chloro substituent, nucleophilic substitution to install the methoxy group, and alkylation to attach the pentan-3-yl moiety. Each step requires careful optimization to ensure high regioselectivity and yield. Advances in catalytic systems, such as transition-metal-catalyzed reactions, have further refined these processes, making them more efficient and sustainable.
The compound's behavior under various reaction conditions has been extensively studied to understand its reactivity patterns. For example, investigations into its participation in metal-catalyzed cross-coupling reactions have provided insights into how electronic effects influence bond formation. These findings not only enhance our fundamental understanding of organic chemistry but also inform the design of new synthetic strategies for complex molecules.
In conclusion,3-chloro-4-methoxy-N-(pentan-3-y)aniline (CAS No. 1019526-94-3) represents a cornerstone in modern pharmaceutical research due to its versatile structure and broad applicability. Its role as an intermediate in drug synthesis underscores its importance in both academic laboratories and industrial settings. As research continues to uncover new therapeutic applications for this compound and its derivatives,its significance is poised to grow further, driving innovation across multiple disciplines within chemical biology and medicinal chemistry.
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